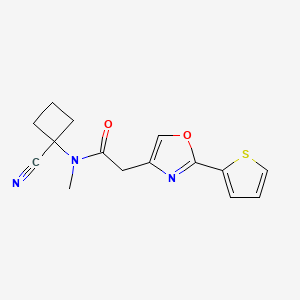
N-(1-Cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-Cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide, identified by its CAS number 915087-26-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N3O with a molecular weight of 247.27 g/mol. The compound features a unique structure that includes a cyanocyclobutyl group and a thiophene-substituted oxazole ring, which are believed to contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Investigations into the cytotoxic effects of this compound have revealed that it may inhibit the proliferation of cancer cell lines, particularly in breast and prostate cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. Animal studies have indicated reduced oxidative stress markers and improved cognitive functions following treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress markers |
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Case Study on Antimicrobial Activity : A study involving a series of bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antimicrobial agent.
- Cytotoxicity in Cancer Models : In vivo experiments using mouse models indicated that administration of the compound at doses of 10 mg/kg resulted in significant tumor size reduction in xenograft models of breast cancer, supporting its potential as an anticancer drug candidate.
- Neuroprotection in Rodent Models : A rodent model study highlighted that treatment with the compound led to significant improvements in behavioral tests assessing memory and learning, alongside biochemical analyses showing decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18(15(10-16)5-3-6-15)13(19)8-11-9-20-14(17-11)12-4-2-7-21-12/h2,4,7,9H,3,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAFXTUMNUICBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=COC(=N1)C2=CC=CS2)C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













